molecular formula C24H30N4O6S B14497402 Carbamic acid, ethyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester CAS No. 65241-09-0

Carbamic acid, ethyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester

Cat. No.: B14497402
CAS No.: 65241-09-0
M. Wt: 502.6 g/mol
InChI Key: ZMHOQVMEDAJLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, ethyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid and phenothiazine derivatives

Preparation Methods

The synthesis of carbamic acid, ethyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester typically involves multiple steps. The process begins with the preparation of the phenothiazine derivative, which is then reacted with ethyl carbamate under specific conditions to form the final product. Industrial production methods may involve the use of advanced techniques such as supercritical carbon dioxide or other solvents to optimize yield and purity.

Chemical Reactions Analysis

Carbamic acid, ethyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Substitution reactions can occur at different positions on the phenothiazine ring, often using halogenating agents or nucleophiles.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.

    Industry: Industrial applications may involve its use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of carbamic acid, ethyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar compounds to carbamic acid, ethyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester include other phenothiazine derivatives and carbamate esters These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Properties

CAS No.

65241-09-0

Molecular Formula

C24H30N4O6S

Molecular Weight

502.6 g/mol

IUPAC Name

2-[2-(ethylcarbamoyloxy)ethyl-(2-methoxyphenothiazine-10-carbonyl)amino]ethyl N-ethylcarbamate

InChI

InChI=1S/C24H30N4O6S/c1-4-25-22(29)33-14-12-27(13-15-34-23(30)26-5-2)24(31)28-18-8-6-7-9-20(18)35-21-11-10-17(32-3)16-19(21)28/h6-11,16H,4-5,12-15H2,1-3H3,(H,25,29)(H,26,30)

InChI Key

ZMHOQVMEDAJLJO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)OCCN(CCOC(=O)NCC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.